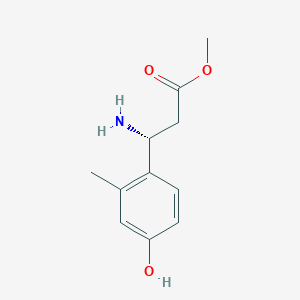
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
化学反应分析
Types of Reactions
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.
科学研究应用
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of biologically active metabolites.
相似化合物的比较
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an amino group.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but lacks the amino group.
Uniqueness
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is unique due to the presence of both hydroxy and amino groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various applications in research and industry.
生物活性
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H15NO3 and a molecular weight of approximately 209.25 g/mol. Its structure features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, which are critical for its biological interactions and therapeutic potential .
Mechanisms of Biological Activity
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : this compound may inhibit enzymes related to neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects .
- Neurotransmitter Modulation : The compound has been studied for its potential to modulate pathways associated with norepinephrine transporters (NET), which are crucial for regulating norepinephrine levels in the brain .
Binding Affinity Studies
Recent research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of binding affinity to neurotransmitter transporters. For instance, binding affinity studies have shown that related compounds possess Ki values in the nanomolar range for NET, indicating strong interactions that could translate into therapeutic benefits .
| Compound Name | Binding Affinity (Ki nM) |
|---|---|
| Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate | 1.02 |
| 2-amino-3-(4-hydroxy-3-methylphenyl)propanoate hydrochloride | 3.14 |
| This compound | TBD |
Synthesis and Research Applications
The synthesis of this compound typically involves esterification reactions under controlled conditions. This compound serves as a building block for more complex molecules in pharmaceutical research and is utilized in studies investigating enzyme interactions and metabolic pathways .
Case Studies
- Analgesic Properties : A study investigating the analgesic effects of similar compounds indicated that modifications in the hydroxyl group significantly influenced pain relief efficacy in animal models .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related compounds against oxidative stress in neuronal cells, highlighting the importance of hydroxyl substitutions for enhancing protective effects .
属性
CAS 编号 |
1070873-95-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(13)3-4-9(7)10(12)6-11(14)15-2/h3-5,10,13H,6,12H2,1-2H3/t10-/m1/s1 |
InChI 键 |
WAEYFQWBSODKDK-SNVBAGLBSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)O)[C@@H](CC(=O)OC)N |
规范 SMILES |
CC1=C(C=CC(=C1)O)C(CC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















